2-[5-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine
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Overview
Description
2-[5-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzodioxine ring, a pyrrolopyrrole core, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrazine moiety under specific reaction conditions, such as the use of a palladium catalyst and appropriate ligands .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form corresponding quinones.
Reduction: The pyrazine moiety can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
2-[5-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[5-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxine ring but lacks the pyrrolopyrrole and pyrazine moieties.
2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Contains a similar benzodioxine ring but with different substituents.
6-Nitro-1,4-benzodioxane: Features a nitro group on the benzodioxine ring, leading to different reactivity and applications
Uniqueness
2-[5-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is unique due to its combination of structural elements, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(15-2-1-3-16-18(15)26-7-6-25-16)23-11-13-9-22(10-14(13)12-23)17-8-20-4-5-21-17/h1-5,8,13-14H,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMZIFRJTDVROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC4CN(CC4C3)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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